(4-Benzylpiperidin-1-yl){1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidin-3-yl}methanone
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Overview
Description
(4-Benzylpiperidin-1-yl){1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidin-3-yl}methanone is a complex organic compound that features a piperidine ring system. Piperidine derivatives are known for their significant role in medicinal chemistry due to their diverse biological activities and pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzylpiperidin-1-yl){1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidin-3-yl}methanone typically involves multiple steps, including the formation of the piperidine ring and subsequent functionalization. One common method involves the reaction of benzylamine with a suitable piperidine precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(4-Benzylpiperidin-1-yl){1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidin-3-yl}methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
(4-Benzylpiperidin-1-yl){1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidin-3-yl}methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Benzylpiperidin-1-yl){1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidin-3-yl}methanone involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of Alzheimer’s disease, where acetylcholine levels are typically reduced .
Comparison with Similar Compounds
Similar Compounds
N-(1-benzylpiperidin-4-yl)-4-sulfanylbutanamide: Another piperidine derivative with similar structural features and biological activities.
1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one: Known for its antimicrobial properties and structural similarity to the target compound.
Uniqueness
(4-Benzylpiperidin-1-yl){1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidin-3-yl}methanone is unique due to its specific combination of functional groups and its potential multitargeted effects in the treatment of neurodegenerative diseases. Its ability to interact with multiple molecular targets makes it a promising candidate for further research and development .
Properties
Molecular Formula |
C23H30N4O5S |
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Molecular Weight |
474.6 g/mol |
IUPAC Name |
5-[3-(4-benzylpiperidine-1-carbonyl)piperidin-1-yl]sulfonyl-6-methyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H30N4O5S/c1-16-20(21(28)25-23(30)24-16)33(31,32)27-11-5-8-19(15-27)22(29)26-12-9-18(10-13-26)14-17-6-3-2-4-7-17/h2-4,6-7,18-19H,5,8-15H2,1H3,(H2,24,25,28,30) |
InChI Key |
JKDAEOFCMIENSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)S(=O)(=O)N2CCCC(C2)C(=O)N3CCC(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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